molecular formula C11H12O4 B15093145 Methyl 3-(oxiran-2-ylmethoxy)benzoate

Methyl 3-(oxiran-2-ylmethoxy)benzoate

Katalognummer: B15093145
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: NLGAZNQSUHYNGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(oxiran-2-ylmethoxy)benzoate is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid and contains an epoxide group, which is a three-membered cyclic ether

Vorbereitungsmethoden

Methyl 3-(oxiran-2-ylmethoxy)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 3-hydroxybenzoate with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity.

Analyse Chemischer Reaktionen

Methyl 3-(oxiran-2-ylmethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.

    Reduction: Reduction of the epoxide group can yield alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.

    Hydrolysis: The epoxide ring can be hydrolyzed under acidic or basic conditions to form diols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(oxiran-2-ylmethoxy)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 3-(oxiran-2-ylmethoxy)benzoate involves the reactivity of the epoxide group. Epoxides are highly strained and reactive, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(oxiran-2-ylmethoxy)benzoate can be compared with other similar compounds, such as:

    Methyl 3-(oxiran-2-ylmethoxy)benzoic acid: This compound has a carboxylic acid group instead of an ester group, which affects its reactivity and applications.

    4-(oxiran-2-ylmethoxy)benzoic acid: Similar to this compound but with the epoxide group in a different position on the benzene ring.

    2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: A more complex compound with two epoxide groups and a different molecular structure.

These compounds share some chemical properties due to the presence of the epoxide group but differ in their reactivity and applications based on their specific structures.

Eigenschaften

Molekularformel

C11H12O4

Molekulargewicht

208.21 g/mol

IUPAC-Name

methyl 3-(oxiran-2-ylmethoxy)benzoate

InChI

InChI=1S/C11H12O4/c1-13-11(12)8-3-2-4-9(5-8)14-6-10-7-15-10/h2-5,10H,6-7H2,1H3

InChI-Schlüssel

NLGAZNQSUHYNGJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC=C1)OCC2CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.